Complete Resistance to Serum Proteolysis vs. Rapid Degradation of Native Leu-Enkephalin
Sulfonated Leu-enkephalin exhibits complete resistance to degradation by serum proteases, a critical liability of the native peptide. This is a key differentiator for any application involving systemic exposure. [1] In contrast, native Leu-enkephalin is rapidly hydrolyzed in rat plasma with a half-life of just 4.6 minutes (95% CI: 4.3–5.1) under similar in vitro conditions. [2] This difference in stability is a primary driver for the selection of the sulfonated analog in experimental designs requiring sustained peptide integrity.
| Evidence Dimension | In vitro serum/plasma stability |
|---|---|
| Target Compound Data | Complete resistance to serum proteolysis [1] |
| Comparator Or Baseline | Leu-enkephalin: Half-life = 4.6 minutes (95% CI: 4.3–5.1) [2] |
| Quantified Difference | >20-fold increase in stability (based on complete resistance vs. rapid degradation) |
| Conditions | Incubation in serum (target compound) [1]; Incubation in diluted rat plasma with HPLC-UV analysis (comparator) [2] |
Why This Matters
This data demonstrates a clear, quantifiable improvement in metabolic stability, making the sulfonated analog a superior choice for in vivo studies or assays where peptide degradation is a limiting factor.
- [1] Rondouin, G., et al. Sulfonated enkephalin: An active peptide resistant to serum degradative proteolysis. Neuropeptides, 1980, 1(1), 23-28. View Source
- [2] Table 4. Plasma Stability of Enkephalin and Its Analogues. From: 'Synthesis and biological evaluation of novel enkephalin analogues'. J Med Chem. 2013 Aug 8;56(15):6095-105. doi: 10.1021/jm400111y. PMC3750687. View Source
